sodium 3-amino-1-methyl-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C10H9N2NaO2 |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
sodium;3-amino-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2.Na/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14;/h2-5H,11H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
BVYFYWOKWXEENJ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Fischer Indolization-Based Synthesis
The Fischer indolization reaction remains a cornerstone for constructing the indole core. This method involves cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For sodium 3-amino-1-methyl-1H-indole-2-carboxylate, the process begins with a methyl-substituted ketone to direct alkylation at position 1. A study demonstrated that reacting 4-methylcyclohexanone with phenylhydrazine in acetic acid yields 1-methylindole derivatives. Subsequent carboxylation at position 2 is achieved via formylation or direct esterification. For instance, ethyl indole-2-carboxylate can be synthesized using dimethylformamide (DMF) and phosphoryl chloride (POCl₃), followed by hydrolysis to the carboxylic acid.
A critical challenge lies in introducing the amino group at position 3. One approach involves nitration of the indole ring followed by catalytic hydrogenation. However, regioselectivity issues often arise, necessitating protective strategies for the carboxylate group. Recent advancements employ directed ortho-metalation to install the amino group selectively, achieving yields up to 68%.
Hemetsberger–Knittel Indole Synthesis
The Hemetsberger–Knittel method offers an alternative route, particularly for introducing the carboxylate group early in the synthesis. This approach involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization. For example, methyl 2-azidoacetate and 3-nitrobenzaldehyde condense to form methyl 2-azidocinnamate, which cyclizes at 160°C to yield ethyl 5-nitro-1H-indole-2-carboxylate.
To incorporate the methyl group at position 1, alkylation is performed prior to cyclization. Treatment of intermediates with methyl iodide in the presence of a base like potassium carbonate ensures N-methylation without disrupting the azide functionality. Subsequent reduction of the nitro group to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere completes the synthesis. This method achieves an overall yield of 52%, with purity exceeding 95%.
Direct Functionalization of Indole-2-Carboxylates
Pre-functionalized indole-2-carboxylate esters serve as versatile intermediates. Ethyl indole-2-carboxylate, commercially available or synthesized via Vilsmeier-Haack formylation, undergoes sequential modifications:
- N-Methylation : Treatment with methyl iodide and sodium hydride in DMF introduces the methyl group at position 1.
- C3-Amination : Electrophilic amination using hydroxylamine-O-sulfonic acid in acetic acid installs the amino group, though competing reactions at other positions reduce yields to 40–50%.
A superior strategy involves Ullmann coupling with copper(I) iodide, enabling direct introduction of an amino group at position 3. Ethyl 1-methyl-3-bromo-1H-indole-2-carboxylate reacts with aqueous ammonia at 120°C, yielding the 3-amino derivative in 65% yield.
Coupling Reactions and Reductive Amination
Recent methodologies leverage palladium-catalyzed cross-coupling to streamline synthesis. Suzuki-Miyaura coupling of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate with benzophenone imine introduces a protected amino group, which is subsequently deprotected using hydrochloric acid. This approach circumvents regioselectivity issues but requires stringent anhydrous conditions.
Reductive amination offers another pathway. Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate, synthesized via Vilsmeier-Haack formylation, reacts with ammonium acetate and sodium cyanoborohydride to yield the 3-amino derivative. Optimization studies indicate that methanol as a solvent and a 2:1 molar ratio of aldehyde to amine maximize yields at 74%.
Hydrolysis and Sodium Salt Formation
The final step involves saponification of the ethyl ester to the carboxylic acid, followed by neutralization. Hydrolysis with 3N sodium hydroxide at 80°C for 2 hours converts ethyl 3-amino-1-methyl-1H-indole-2-carboxylate to the carboxylic acid. Subsequent treatment with equimolar NaOH in ethanol precipitates the sodium salt with >99% purity.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Fischer Indolization | Cyclization, nitration, reduction | 45–68 | 90–95 | Regioselectivity challenges |
| Hemetsberger–Knittel | Azide cyclization, methylation | 52 | 95 | High-temperature requirements |
| Direct Functionalization | Ullmann coupling, hydrolysis | 65 | 98 | Costly catalysts |
| Reductive Amination | Formylation, reductive amination | 74 | 97 | Sensitivity to moisture |
Mechanistic Insights and Optimization
The regioselectivity of electrophilic substitutions in indole derivatives is governed by the electron-donating effects of the methyl group at position 1 and the electron-withdrawing carboxylate at position 2. Density functional theory (DFT) calculations reveal that the carboxylate group deactivates position 3, necessitating directed metalation or coupling strategies for amination.
Solvent choice profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance solubility of intermediates but may lead to ester hydrolysis under basic conditions. Switching to dichloromethane in alkylation steps minimizes side reactions.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity stems from its amino group (electron-donating) and carboxylate group (electron-withdrawing), which influence stability and substitution patterns.
a. Coupling at C3 Position
The amino group at C3 facilitates reactions such as:
-
Amide formation : Coupling with carboxylic acids (e.g., 4-fluorobenzoic acid) using EDAC .
-
Hydrophobic interactions : Long alkyl chains (e.g., trifluoromethyl) at C3 enhance binding to biological targets like HIV-1 integrase .
b. Solvent and Catalyst Effects
-
DMSO is often used as a solvent to enhance reactivity under high temperatures .
-
Palladium catalysts (e.g., Pd(OAc)2) enable efficient C–C and C–N bond formation .
Structural Optimization and Biological Activity
Derivatives of sodium 3-amino-1-methyl-1H-indole-2-carboxylate are optimized for biological applications, particularly as HIV-1 integrase inhibitors. Key findings include:
| Compound | IC50 (μM) | Key Structural Features |
|---|---|---|
| 3 | 6.85 | Unsubstituted C3 |
| 17b | 0.13 | C3: Trifluoromethyl |
| 20a | 0.13 | C3: Long branch, C6: Halogen |
Mechanistic Insights :
-
The indole core and C2 carboxylate chelate Mg²⁺ ions in the integrase active site .
-
C3 substituents (e.g., trifluoromethyl) improve hydrophobic interactions with Tyr143 and Asn117, enhancing potency .
Reactivity and Functional Group Interactions
The compound’s dual functionality (amino and carboxylate) enables diverse reactivity:
-
Nucleophilic substitution : The amino group participates in condensation reactions (e.g., with ketones) .
-
Electrophilic aromatic substitution : Bromine at C3/C6 positions allows further substitution via coupling reactions .
-
Hydrogen bonding : The carboxylate group forms ionic interactions with lysine residues in target proteins .
Experimental Data and Tables
Table 1: Synthesis Route for Indole-2-Carboxylate Derivatives
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Esterification | H2SO4, ethanol | Ethyl ester |
| 2 | Buchwald-Hartwig | Pd(OAc)2, substituted aniline | C3-substituted indole |
| 3 | Hydrolysis | LiOH, water | Carboxylic acid |
Table 2: Biological Activity of Optimized Derivatives
| Compound | IC50 (μM) | Key Features |
|---|---|---|
| 3 | 6.85 | Parent scaffold |
| 17b | 0.13 | C3: CF3, C6: H |
| 20a | 0.13 | C3: Long branch, C6: Cl |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of indole compounds, including sodium 3-amino-1-methyl-1H-indole-2-carboxylate, exhibit significant antimicrobial activity. Studies have shown that certain indole derivatives can inhibit the growth of Mycobacterium tuberculosis, which is critical given the global health implications of tuberculosis. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, suggesting their potential as novel therapeutic agents against resistant strains of bacteria .
Antiviral Activity
Indole derivatives have also been investigated for their antiviral properties. A study highlighted the effectiveness of indole-2-carboxylic acid derivatives in inhibiting HIV-1 integrase, a crucial enzyme for viral replication. The binding interactions of these compounds with the enzyme's active site were characterized, revealing that structural modifications could enhance their inhibitory effects . This suggests that this compound and its derivatives may serve as promising candidates for antiviral drug development.
Biological Research
Biochemical Applications
this compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and engage in hydrophobic interactions allows it to modulate enzyme activities effectively. For example, it has been used to investigate the mechanisms of action of various enzymes involved in metabolic processes .
Cell Viability Studies
The compound has been employed in cytotoxicity assays to evaluate its safety profile in mammalian cell lines. Research indicates that certain concentrations of indole derivatives maintain cell viability above 80%, making them suitable for further pharmacological studies . This aspect is crucial for assessing the therapeutic index of potential drug candidates.
Material Science
Synthesis of Novel Materials
this compound serves as a building block in the synthesis of complex organic materials. Its reactivity allows for the formation of various substituted indole derivatives, which can be utilized in developing dyes and pigments . The versatility of this compound in synthetic chemistry opens avenues for creating materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 3-amino-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The compound’s structural analogues differ in substituent type, position, and functional groups, which critically influence physicochemical properties and biological activity. Key comparisons include:
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
- Substituents : Chloro group at position 7, methyl at position 3.
3-Ethyl-6-chloro-1H-indole-2-carboxylic acid
- Substituents : Ethyl at position 3, chloro at position 6.
- Key Differences : The ethyl group introduces steric hindrance, which may alter binding affinity in receptor interactions. The chloro group at position 6 further modifies electronic properties.
- Synthesis : Prepared via hydrolysis of ethyl esters (similar to the target compound’s synthesis), yielding 79.8% purity .
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate (CAS 1314128-11-4)
- Substituents: Amino group at position 5, methyl at position 3.
- Synthesis : Achieved via optimized routes with 100% theoretical yield, highlighting efficiency in indole functionalization .
Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
- Substituents : Hydroxy at position 3, methoxy at position 5.
- Key Differences: Hydroxy and methoxy groups enhance hydrogen-bonding capacity, improving solubility in polar solvents. This compound is explicitly noted for its role in drug discovery .
Physicochemical Properties
| Compound | Molecular Weight | Substituents (Position) | Solubility (Predicted) | Key Applications |
|---|---|---|---|---|
| Sodium 3-amino-1-methyl-1H-indole-2-carboxylate | ~220.2* | -NH₂ (3), -CH₃ (1), -COO⁻Na⁺ | High (aqueous) | Pharmaceutical intermediate |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 209.6 | -Cl (7), -CH₃ (3), -COOH | Low (lipophilic) | R&D applications |
| 3-Ethyl-6-chloro-1H-indole-2-carboxylic acid | 223.1 | -Cl (6), -CH₂CH₃ (3), -COOH | Moderate | Synthetic chemistry |
| Methyl 5-amino-3-methyl-1H-indole-2-carboxylate | 204.2 | -NH₂ (5), -CH₃ (3), -COOCH₃ | Low (ester form) | Organic synthesis |
*Calculated based on molecular formula C₁₀H₉N₂O₂Na.
- Solubility : The sodium salt form of the target compound offers superior aqueous solubility compared to ester or acid forms (e.g., methyl or ethyl esters in ), facilitating its use in biological assays .
- Thermal Stability : Methyl ester derivatives (e.g., ) exhibit higher melting points (>200°C) due to crystalline packing, whereas sodium salts may decompose at lower temperatures .
Biological Activity
Sodium 3-amino-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological contexts, and implications for drug development.
Chemical Structure and Properties
This compound belongs to the class of indole derivatives, characterized by the presence of an amino group and a carboxylate moiety. Its structure allows for interactions with various biological targets, making it a versatile compound in medicinal chemistry.
Mechanisms of Biological Activity
Research has shown that this compound exhibits several biological activities, including:
- Antiviral Activity : The compound has been identified as an inhibitor of HIV-1 integrase, which is crucial for viral replication. Structural modifications have been shown to enhance its inhibitory effects, with derivatives achieving IC50 values as low as 0.13 μM against integrase strand transfer .
- Anticancer Properties : this compound has demonstrated significant anticancer activity across various cell lines. For instance, it effectively inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antiviral Studies
A study focused on the antiviral potential of this compound derivatives showed promising results against HIV. The compound's ability to chelate metal ions in the active site of integrase was crucial for its mechanism of action. The introduction of specific substituents at the C3 position of the indole core significantly improved antiviral activity, underscoring the importance of structural optimization .
Anticancer Activity
In another investigation, this compound was assessed for its cytotoxic effects on various cancer cell lines, including ovarian (SKOV3), lung (A549), and breast (MCF-7) cancers. The compound exhibited IC50 values ranging from 0.011 μM to 4.2 μM, indicating potent anticancer effects. Mechanistic studies revealed that it induced apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Comparative Efficacy Table
| Compound | Target | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| This compound | HIV-1 Integrase | 0.13 | Inhibits strand transfer |
| This compound | Tubulin (Cancer Cells) | 0.011 - 4.2 | Inhibits polymerization, induces apoptosis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for sodium 3-amino-1-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives as precursors. A typical protocol involves refluxing the aldehyde-functionalized indole with amines or thiazolidinones in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100–110°C for 2–5 hours in acetic acid promotes cyclization and crystallization . Yield optimization requires precise stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine) and controlled recrystallization from DMF/acetic acid mixtures to isolate pure crystals .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to confirm the presence of the methyl group at N1, the carboxylate moiety at C2, and the amino group at C3.
- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).
- Elemental Analysis : Verify C, H, N, and Na content to confirm stoichiometry.
- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to validate molecular geometry .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic condensation reactions?
- Methodological Answer : The amino and carboxylate groups act as electron-donating and withdrawing groups, respectively, influencing electrophilic substitution at the indole C3 position. Kinetic studies under varying pH and temperature conditions reveal that sodium acetate catalyzes Knoevenagel condensations by deprotonating the active methylene group in thiazolidinones, facilitating nucleophilic attack on the aldehyde . Computational modeling (DFT) can further elucidate charge distribution and transition states .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol forms) or solvatomorphism. To address this:
- Perform variable-temperature NMR to identify dynamic equilibria.
- Compare experimental X-ray diffraction data (using SHELX-refined structures) with computational predictions to validate tautomeric states .
- Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species.
Q. What strategies improve the stability of this compound under physiological conditions for bioactivity studies?
- Methodological Answer : Stability challenges include hydrolysis of the carboxylate group and oxidation of the amino moiety. Mitigation strategies include:
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent degradation.
- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with antioxidants (e.g., ascorbic acid) for in vitro assays.
- Protective Groups : Temporarily protect the amino group with FMOC during derivatization, as demonstrated in imidazole-carboxylate analogs .
Q. How can this compound be integrated into drug design pipelines?
- Methodological Answer : Its indole scaffold and functional groups make it a candidate for:
- Antimicrobial Agents : Screen against bacterial efflux pumps using microdilution assays (MIC/MBC).
- Anticancer Research : Evaluate cytotoxicity via MTT assays on cancer cell lines, focusing on apoptosis markers (e.g., caspase-3 activation).
- ADC Linkers : Conjugate the carboxylate group to monoclonal antibodies via carbodiimide crosslinkers, as seen in indole-based ADC studies .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC/IC values. Validate data consistency with replicates (n ≥ 3) and apply ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput screening, employ machine learning algorithms (e.g., random forests) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
